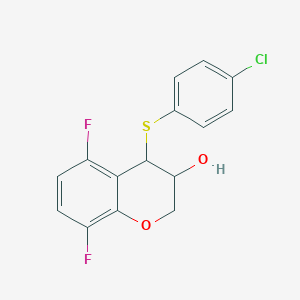

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-5,8-difluoro-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O2S/c16-8-1-3-9(4-2-8)21-15-12(19)7-20-14-11(18)6-5-10(17)13(14)15/h1-6,12,15,19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYALFOHXBMXTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(C=CC(=C2O1)F)F)SC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729269 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944944-61-0 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in biologically active molecules and natural products. Specifically, chroman-3-ol derivatives functionalized at the 4-position represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of a specific analogue, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol. The presented strategy hinges on a robust and stereocontrolled convergent synthesis, wherein the key transformation is the regioselective ring-opening of a 3,4-epoxychroman intermediate by a substituted thiophenol. This document details the rationale behind the synthetic design, step-by-step protocols for the preparation of key intermediates, and the final convergent step, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Chroman-based structures are integral to a wide array of pharmacologically active agents, exhibiting activities that span from anticancer and anti-inflammatory to neuroprotective effects.[1][2][3][4] The rigid, bicyclic framework of the chroman ring system serves as an excellent scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The introduction of hydroxyl and thioether functionalities, as seen in the target molecule this compound, can significantly influence pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity.

The fluorine atoms at the 5- and 8-positions are expected to modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its metabolic stability and binding capabilities. The 4-chlorophenylthio moiety introduces a distinct structural element often found in bioactive compounds.[5][6] This guide aims to provide a comprehensive and reproducible synthetic pathway to this complex chroman-3-ol derivative, emphasizing the underlying chemical principles that ensure efficiency and control over stereochemistry.

Retrosynthetic Analysis and Strategic Design

The synthetic strategy for this compound is predicated on a logical retrosynthetic analysis. The primary disconnection targets the carbon-sulfur bond, a common and reliable bond formation achieved through nucleophilic substitution.

The characteristic trans-1,2-relationship between the hydroxyl group at C3 and the thioether at C4 strongly suggests a synthetic route involving the ring-opening of an epoxide.[7] This thiol-epoxy reaction is known for its high efficiency, regioselectivity, and stereospecificity, making it an ideal key step for the final construction of the target molecule.[8][9][10]

This leads to the identification of a key intermediate: 5,8-difluoro-3,4-epoxychroman . This epoxide, in turn, can be synthesized from its corresponding alkene, 5,8-difluoro-2H-chromene , via standard epoxidation methods. The chromene precursor can be accessed through the dehydration of 5,8-difluorochroman-4-ol . This alcohol is readily prepared by the reduction of the corresponding ketone, 5,8-difluorochroman-4-one , which serves as a crucial and versatile starting building block. Finally, the chroman-4-one can be constructed from a suitably substituted phenol, namely 2,5-difluorophenol , through an alkylation followed by an intramolecular cyclization.

Synthesis of Key Intermediates

Synthesis of 5,8-Difluorochroman-4-one

The synthesis of the chroman-4-one core is a critical first stage. This two-step process begins with the Michael addition of 2,5-difluorophenol to acrylonitrile, followed by an acid-catalyzed intramolecular cyclization. This approach is efficient and provides the key precursor in good yield.[11]

Experimental Protocol:

-

Step A: Synthesis of 3-(2,5-Difluorophenoxy)propanenitrile.

-

To a solution of 2,5-difluorophenol (1.0 eq) in tert-butanol, add potassium carbonate (1.5 eq) and acrylonitrile (1.2 eq).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC until the phenol is consumed.

-

Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired 3-(2,5-difluorophenoxy)propanenitrile.

-

-

Step B: Cyclization to 5,8-Difluorochroman-4-one.

-

Add the 3-(2,5-difluorophenoxy)propanenitrile (1.0 eq) to a mixture of trifluoromethanesulfonic acid (1.5 eq) and trifluoroacetic acid (5.0 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC.

-

Carefully pour the reaction mixture into ice water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 5,8-difluorochroman-4-one.[11]

-

Synthesis of 5,8-Difluoro-3,4-epoxychroman

This intermediate is prepared in a three-step sequence from the chroman-4-one involving reduction, dehydration, and epoxidation.

Experimental Protocol:

-

Step A: Reduction to 5,8-Difluorochroman-4-ol.

-

Dissolve 5,8-difluorochroman-4-one (1.0 eq) in methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours at room temperature.

-

Quench the reaction by the slow addition of water, and then remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate to yield 5,8-difluorochroman-4-ol, which is often used without further purification.

-

-

Step B: Dehydration to 5,8-Difluoro-2H-chromene.

-

Dissolve the crude 5,8-difluorochroman-4-ol (1.0 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry the organic layer over MgSO₄, and concentrate.

-

Purify the resulting oil by column chromatography to isolate 5,8-difluoro-2H-chromene.

-

-

Step C: Epoxidation to 5,8-Difluoro-3,4-epoxychroman.

-

Dissolve 5,8-difluoro-2H-chromene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.[12]

-

Upon completion, dilute the reaction with DCM and wash sequentially with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield the epoxide intermediate.

-

Final Convergent Synthesis: Thiol-Epoxy Ring Opening

The final step involves the nucleophilic ring-opening of the synthesized epoxide with 4-chlorothiophenol. This reaction is highly regioselective, with the thiolate anion preferentially attacking the less sterically hindered C4 position. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at C4 and yielding the desired trans-diastereomer of the product.[8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, chroman-3-ol derivatives stand out as a "privileged scaffold"[1]. This is attributed to their widespread presence in natural products and their proven pharmacological potential across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications[1][2][3]. The strategic functionalization of the chroman core allows for the fine-tuning of its biological activity. The molecule of interest, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, represents a compelling case study in structural elucidation, combining several key functional groups: a difluorinated aromatic ring, a hydroxyl group, a thioether linkage, and a chlorinated aromatic moiety. Each of these features imparts distinct spectroscopic signatures, making its characterization a multifaceted analytical challenge.

The synthesis of such 4-thio-substituted chroman derivatives can often be achieved through methodologies like the thia-Michael addition to corresponding chromenes, a versatile reaction for C-S bond formation[4]. Given the potential for significant biological activity, a thorough understanding of the spectroscopic properties of this molecule is paramount for researchers in its synthesis, characterization, and application in drug development programs[1][2].

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the rationale behind the predicted spectral features, offering detailed experimental protocols and data interpretation strategies to empower researchers in their analytical endeavors.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound (Molecular Formula: C₁₅H₁₁ClF₂O₂S, Molecular Weight: 328.76 g/mol ) presents a rich tapestry of spectroscopic handles. The following sections will provide a detailed breakdown of the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm)[5].

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to yield single lines for each carbon.

-

Spectral Width: Typically 0-220 ppm[5].

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2-7.4 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Aromatic protons ortho to the sulfur atom, deshielded. |

| ~ 7.1-7.3 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Aromatic protons ortho to the chlorine atom. |

| ~ 6.8-7.0 | m | 1H | H-6 or H-7 | Aromatic protons on the difluorinated ring, complex splitting due to H-F and H-H coupling. |

| ~ 6.7-6.9 | m | 1H | H-7 or H-6 | Aromatic protons on the difluorinated ring, complex splitting. |

| ~ 4.8-5.0 | m | 1H | H-4 | Methine proton adjacent to sulfur and the aromatic ring, deshielded. |

| ~ 4.3-4.5 | m | 1H | H-2a | Methylene proton of the chroman ring, diastereotopic. |

| ~ 4.1-4.3 | m | 1H | H-3 | Methine proton bearing the hydroxyl group. |

| ~ 4.0-4.2 | m | 1H | H-2b | Methylene proton of the chroman ring, diastereotopic. |

| ~ 2.5-3.5 | br s | 1H | OH | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

Rationale for Predictions: The aromatic protons of the 4-chlorophenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons on the difluorinated ring will exhibit complex multiplets due to both proton-proton and proton-fluorine couplings. The protons on the chroman ring (H-2, H-3, H-4) will be in the aliphatic region but shifted downfield due to the adjacent oxygen, hydroxyl, and sulfur atoms[6]. Diastereotopicity is expected for the H-2 protons due to the chiral center at C-3.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150-155 (d) | C-5 or C-8 | Aromatic carbon directly bonded to fluorine, showing a large ¹JCF coupling. |

| ~ 148-153 (d) | C-8 or C-5 | Aromatic carbon directly bonded to fluorine. |

| ~ 135-140 | C-4' | Quaternary carbon of the chlorophenyl ring attached to chlorine. |

| ~ 132-135 | C-1' | Quaternary carbon of the chlorophenyl ring attached to sulfur. |

| ~ 130-133 | C-2', C-6' | Aromatic carbons ortho to sulfur. |

| ~ 128-130 | C-3', C-5' | Aromatic carbons ortho to chlorine. |

| ~ 120-125 (d) | C-8a | Quaternary carbon of the chroman ring, potentially coupled to fluorine. |

| ~ 115-120 (d) | C-4a | Quaternary carbon of the chroman ring, potentially coupled to fluorine. |

| ~ 110-115 (dd) | C-6 or C-7 | Aromatic carbon on the difluorinated ring. |

| ~ 108-113 (dd) | C-7 or C-6 | Aromatic carbon on the difluorinated ring. |

| ~ 65-70 | C-3 | Carbon bearing the hydroxyl group. |

| ~ 63-68 | C-2 | Methylene carbon adjacent to the ring oxygen. |

| ~ 40-45 | C-4 | Carbon bearing the thioether linkage. |

Rationale for Predictions: The chemical shifts are influenced by electronegativity and hybridization[5]. Carbons bonded to fluorine (C-5, C-8) will appear significantly downfield and will be split into doublets due to one-bond C-F coupling. The other aromatic carbons will resonate in the typical 110-140 ppm range[7]. The aliphatic carbons of the chroman ring will be in the upfield region, with their shifts influenced by the attached heteroatoms (O, S, OH)[8].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2960-2850 | Medium | C-H stretch | Aliphatic (CH, CH₂) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic rings |

| 1260-1000 | Strong | C-O stretch | Ether and Alcohol |

| 1250-1100 | Medium-Strong | C-F stretch | Aryl-Fluoride |

| 850-800 | Strong | C-H out-of-plane bend | para-substituted aromatic |

| 750-700 | Medium | C-S stretch | Thioether |

| 800-600 | Medium | C-Cl stretch | Aryl-Chloride |

Rationale for Predictions: The most prominent feature will be a broad O-H stretching band for the alcohol group[9]. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether and alcohol will give strong absorptions in the fingerprint region[6]. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers[10]. The C-S stretching vibration is typically weak and can be difficult to assign definitively[11].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Technique: Electron Ionization (EI) is a common technique that induces fragmentation and is useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that typically yields the intact molecular ion.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak [M]⁺ should be observed at m/z 328. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at m/z 330 with an intensity of approximately one-third of the molecular ion peak is expected, which is a clear indicator of a single chlorine atom in the molecule[12][13]. The presence of sulfur will also contribute to the [M+2]⁺ peak.

Caption: Predicted major fragmentation pathways for the title compound.

Predicted Key Fragment Ions:

| m/z (for ³⁵Cl) | Proposed Fragment | Rationale |

| 328/330 | [C₁₅H₁₁ClF₂O₂S]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |

| 310/312 | [M - H₂O]⁺ | Loss of water from the alcohol functional group. |

| 185 | [M - C₇H₄ClS]⁺ | Cleavage of the C-S bond with charge retention on the chroman moiety. |

| 143/145 | [C₇H₄ClS]⁺ | Cleavage of the C-S bond with charge retention on the chlorophenylthio moiety. |

| 111/113 | [C₆H₄Cl]⁺ | Fragmentation of the chlorophenylthio group. |

Rationale for Predictions: Fragmentation is expected to be initiated by the cleavage of bonds adjacent to the heteroatoms (O, S) and the aromatic rings[14][15]. The loss of water is a common fragmentation pathway for alcohols. The C-S bond is also susceptible to cleavage, leading to fragments corresponding to the chroman and the chlorophenylthio moieties. Further fragmentation of the chlorophenyl portion can lead to the characteristic chlorophenyl cation[12][13]. The difluorinated ring may also undergo characteristic fragmentations, such as the loss of fluorine-containing radicals[16][17].

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and mass spectrometry for analogous structures, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this and related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. A thorough understanding of these spectroscopic features is indispensable for quality control in synthetic efforts and for advancing the exploration of chroman-3-ol derivatives in medicinal chemistry.

References

-

Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health. Retrieved from [Link]

- Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. (1969). Journal of the Chemical Society B: Physical Organic, 1226.

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

Iodine-Catalyzed Cascade Annulation of Alkynes with Sodium Arylsulfinates: Assembly of 3-Sulfenylcoumarin and 3-Sulfenylquinolinone Derivatives - Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]

- Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. (2020). Journal of Physics: Conference Series, 1634, 012117.

- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). Rapid Communications in Mass Spectrometry, 34(S3), e8756.

-

¹H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2023). Molecules, 28(15), 5831.

- Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2015).

- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2019). Molecules, 24(18), 3326.

-

¹H NMR and ¹³C NMR data for compounds 1 at 500 MHz (CD₃OD)... (n.d.). ResearchGate. Retrieved from [Link]

-

Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2019). ResearchGate. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations. (2014). Organic & Biomolecular Chemistry, 12(42), 8496-8500.

- Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology, 12(9), 4565-4572.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology, 57(49), 20037–20047.

- Mass spectra of fluorocarbons. (1953).

-

CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (1963). CSIR. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

- Thia-Michael Addition in Diverse Organic Synthesis. (2023).

- Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. (2022). New Journal of Chemistry, 46(13), 6069-6078.

- Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. (2023). Journal of the American Chemical Society, 145(51), 27885–27890.

-

Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

- The NMR Spectra of Some Chroman Derivatives. (1971). Acta Chemica Scandinavica, 25, 1832-1834.

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]

- Reversible Michael Addition of Thiols as a New Tool for Dynamic Combinatorial Chemistry. (2018). Chemistry – A European Journal, 24(56), 15038-15042.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Pdf - Elixir International Journal. (n.d.). Retrieved from [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.

- Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. (2006). Magnetic Resonance in Chemistry, 44(8), 834-837.

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). Polymers, 14(21), 4568.

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. scribd.com [scribd.com]

- 16. Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives [yndxxb.ynu.edu.cn]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol: Synthesis, Properties, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive direct experimental data in the public domain, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive analysis of its chemical properties, a plausible synthetic route, and its prospective biological significance.

Molecular Structure and Physicochemical Characteristics

This compound is a polyfunctionalized molecule characterized by a 5,8-difluorochroman-3-ol core linked to a 4-chlorophenylthio moiety at the 4-position. The fluorine atoms on the chroman ring are expected to enhance metabolic stability and membrane permeability, while the chlorophenylthio group can modulate biological activity and target engagement.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values serve as a valuable starting point for experimental design and characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₁ClF₂O₂S |

| Molecular Weight | 344.76 g/mol |

| LogP | 4.2 |

| Topological Polar Surface Area (TPSA) | 49.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

These properties are computationally predicted and await experimental verification.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound can be conceptualized starting from the readily available 3,5-difluorophenol. The proposed pathway involves the synthesis of the key intermediate, 5,8-difluorochroman-3-one, followed by stereoselective reduction and subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of 5,8-difluorochroman-3-one

The synthesis of the crucial precursor, 5,8-difluorochroman-3-one, can be adapted from established methods for similar chromanone structures. A practical approach involves the following steps:

-

O-Alkylation of 3,5-difluorophenol: A mixture of 3,5-difluorophenol, 3-chloro-1-propanol, potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI) in a suitable solvent such as ethanol is refluxed.[1]

-

Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent, for instance, Jones reagent (CrO₃/H₂SO₄) or a more environmentally benign alternative like TEMPO-catalyzed oxidation.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The carboxylic acid is then cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield 5,7-difluorochroman-4-one.[1]

Final Steps to the Target Molecule

-

Reduction of the Ketone: The 5,8-difluorochroman-4-one is reduced to the corresponding 5,8-difluorochroman-4-ol. For stereocontrol, asymmetric reducing agents like (S)-Me-CBS can be employed to favor the desired enantiomer.[1]

-

Nucleophilic Substitution with 4-chlorothiophenol: The hydroxyl group at the 4-position is then displaced by 4-chlorothiophenol. This can be achieved via a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by SN2 reaction with the thiophenol.

-

Reduction of the 3-oxo group: The final step involves the reduction of the newly formed 3-oxo group to the corresponding alcohol, this compound. This can be accomplished using a mild reducing agent like sodium borohydride (NaBH₄).[2]

Caption: Proposed synthetic workflow for this compound.

Anticipated Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the chroman and chlorophenyl rings, as well as characteristic multiplets for the diastereotopic methylene protons and the methine protons of the chroman ring. The chemical shift of the hydroxyl proton will be concentration-dependent and will disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling. The chemical shifts of the carbons in the chroman and chlorophenyl rings will provide information about the electronic environment.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the non-equivalent fluorine atoms at positions 5 and 8, likely with coupling to each other and to neighboring protons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-O, C-S, C-F, and aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula. The fragmentation pattern in the mass spectrum will provide further structural information, with characteristic fragments arising from the cleavage of the thioether bond and the chroman ring.

Potential Biological and Pharmacological Significance

The unique structural features of this compound suggest several avenues for biological activity, drawing from the known pharmacology of its constituent moieties.

The Chromanol Core: A Privileged Scaffold

The chromanol skeleton is a "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds, including vitamin E.[3] Chromanol derivatives have been reported to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[4][5] The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.[3]

The (4-Chlorophenyl)thio Moiety: Modulator of Activity

The introduction of a (4-chlorophenyl)thio group can significantly influence the biological profile of a molecule. Organosulfur compounds are known to exhibit diverse bioactivities, including antimicrobial and anticancer effects. The chlorine substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can also engage in specific interactions with biological targets.

Potential Therapeutic Applications

Given the properties of its structural components, this compound could be investigated for the following therapeutic applications:

-

Anticancer Activity: The combination of a chromanol core, known for its anti-proliferative effects, and a thioether linkage, present in some anticancer agents, makes this compound a candidate for anticancer drug discovery.

-

Neuroprotective Agent: The antioxidant properties of the chromanol ring suggest potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

-

Anti-inflammatory Agent: Many chromanol derivatives exhibit anti-inflammatory activity, suggesting this compound could be a modulator of inflammatory pathways.

Caption: Potential biological activities and molecular targets of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. While experimental data on this specific molecule is currently limited, the analysis of its structural components suggests a high potential for interesting biological activities.

Future research should focus on the successful synthesis and purification of this compound to enable comprehensive experimental characterization of its physicochemical properties and a thorough evaluation of its biological and pharmacological profile. In vitro and in vivo studies are warranted to explore its potential as an anticancer, neuroprotective, or anti-inflammatory agent.

References

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/28/13/5001

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S0960894X2200257X

- Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/33038626/

- Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17909241/

- Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149479/

- A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Thieme Connect. Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2071-8799

- Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2021.685321/full

- Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction. ResearchGate. Available at: https://www.researchgate.net/publication/343542749_Alternative_Synthesis_of_18-Difluoroanthracene_via_the_Balz-Schiemann_Reaction

- Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11088732/

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm300445b

- Studies on the biological activity of some nitrothiophenes. ResearchGate. Available at: https://www.researchgate.net/publication/23204737_Studies_on_the_biological_activity_of_some_nitrothiophenes

- Applications of Spectroscopic Techniques in Characterization of Biological Compounds. IJSAT. Available at: https://www.ijsat.org/index.

- Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/Volume%2011,%20Issue%201/RJPT_11_1_2018_100.html

- Overview on the biological activities of chromenols linked to inflammation. ResearchGate. Available at: https://www.researchgate.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: https://www.mdpi.com/1420-3049/29/15/3484

- EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia. Available at: https://farmaciajournal.com/wp-content/uploads/2021-Vol-69-3-19.pdf

- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. Available at: https://medicines4all.vcu.

- Synthetic approaches to bioactive thioamides. ResearchGate. Available at: https://www.researchgate.net/figure/Synthetic-approaches-to-bioactive-thioamides-a-Examples-and-importance-of-thioamide_fig1_359345244

- Chroman-3-one. MySkinRecipes. Available at: https://www.myskinrecipes.com/shop/en/reagent/160770-chroman-3-one.html

- Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic. ResearchGate. Available at: https://www.researchgate.

- Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070997/

- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.4c02238

- Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01331a

- Synthesis of cis- and trans-5,8-Dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone. ResearchGate. Available at: https://www.researchgate.net/publication/244723062_Synthesis_of_cis-_and_trans-58-Dihydroxy-5678-tetrahydro-14-naphthoquinone

- Biological Activities of Thiophenes. Encyclopedia.pub.

- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9748684/

- Assessment of Easily Accessible Spectroscopic Techniques Coupled with Multivariate Analysis for the Qualitative Characterization and Differentiation of Earth Pigments of Various Provenance. MDPI. Available at: https://www.mdpi.com/2076-3417/12/23/12211

- Exploring Vitamin E's Role in Colorectal Cancer Growth Using Rodent Models: A Scoping Review. MDPI. Available at: https://www.mdpi.com/2072-6643/15/22/4819

- Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. ResearchGate. Available at: https://www.researchgate.net/publication/11516084_Antioxidant_Properties_of_Natural_and_Synthetic_Chromanol_Derivatives_Study_by_Fast_Kinetics_and_Electron_Spin_Resonance_Spectroscopy

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol (CAS RN: 944944-61-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, a complex heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact compound is limited, this document synthesizes information from related structures and foundational chemical principles to offer insights into its synthesis, physicochemical properties, and putative biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction: The Chemical Landscape of a Privileged Scaffold

The chroman scaffold is a recurring motif in a vast array of biologically active natural products and synthetic compounds. Its inherent structural features provide a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a sulfur atom at the 1-position, creating a thiochroman core, further expands the chemical space and modulates the electronic and steric properties of the molecule.

The subject of this guide, this compound, is a multi-substituted derivative with several key features that suggest significant potential for biological activity:

-

A Fluorinated Benzene Ring: The presence of two fluorine atoms on the chroman's aromatic ring can enhance metabolic stability, improve binding affinity to target proteins through fluorine's unique electronic properties, and increase lipophilicity, potentially aiding in cell membrane permeability. Fluorinated chroman-4-one derivatives have demonstrated notable antiviral activity, suggesting that this structural feature could be a key contributor to the biological profile of the target molecule.[1][2]

-

A 4-Chlorophenylthio Substituent: The thioether linkage at the 4-position introduces a flexible yet bulky group containing a chlorine atom. This moiety can participate in various non-covalent interactions, including halogen bonding, which is increasingly recognized as a significant contributor to drug-receptor binding. Compounds containing the 4-chlorophenylthio group have been shown to possess a range of pharmacological properties, including anti-inflammatory and antiplatelet activities.[3]

-

A Hydroxyl Group at the 3-Position: The secondary alcohol at the 3-position provides a crucial hydrogen bond donor and acceptor, which is often critical for interaction with the active sites of enzymes and receptors.

Given the absence of extensive dedicated research on this specific molecule, this guide will extrapolate from the known chemistry and biology of its constituent parts and related heterocyclic systems to provide a robust theoretical framework for its investigation.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Registry Number | 944944-61-0 | Internal Database |

| Molecular Formula | C₁₅H₁₁ClF₂O₂S | Internal Database |

| Molecular Weight | 328.76 g/mol | Internal Database |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water. | Inferred |

| LogP | ~4.2 (Predicted) | Inferred |

Synthesis and Chemical Reactivity

While a specific, published synthesis for this compound has not been identified, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related chroman and thiochroman derivatives. A logical retrosynthetic analysis suggests a convergent approach.

Proposed Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This proposed protocol is based on established chemical transformations and serves as a starting point for experimental design.

Step 1: Synthesis of 5,8-Difluorochroman-4-one

-

Rationale: The chromanone core is a common precursor. Its synthesis can be achieved through various methods, often involving the intramolecular cyclization of a suitably substituted phenol.

-

Protocol:

-

To a solution of 2,5-difluorophenol and 3-chloropropionic acid in a suitable solvent (e.g., toluene), add a strong base such as sodium hydride at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours to facilitate the O-alkylation.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

The resulting acid is then cyclized using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature to yield 5,8-difluorochroman-4-one.

-

Step 2: Reduction to 5,8-Difluorochroman-4-ol

-

Rationale: Reduction of the ketone at the 4-position is necessary to introduce the hydroxyl group and set the stage for the subsequent thioether installation.

-

Protocol:

-

Dissolve 5,8-difluorochroman-4-one in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0°C and add a reducing agent like sodium borohydride in portions.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Step 3: Formation of the Epoxide Intermediate

-

Rationale: Conversion of the chroman-4-ol to an epoxide provides a reactive intermediate for the regioselective introduction of the thiophenol at the 4-position.

-

Protocol:

-

Treat the 5,8-difluorochroman-4-ol with a sulfonylating agent (e.g., mesyl chloride or tosyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding sulfonate ester.

-

The crude sulfonate ester is then treated with a strong, non-nucleophilic base (e.g., DBU or potassium tert-butoxide) to induce elimination and subsequent intramolecular cyclization to form the epoxide.

-

Step 4: Nucleophilic Ring Opening with 4-Chlorothiophenol

-

Rationale: The final step involves the nucleophilic attack of the thiolate anion on the epoxide. This reaction is expected to be regioselective, with the thiolate attacking the less sterically hindered carbon of the epoxide (the 4-position).

-

Protocol:

-

In an inert atmosphere, deprotonate 4-chlorothiophenol with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like DMF or THF.

-

Add the solution of the epoxide intermediate dropwise to the thiolate solution at room temperature.

-

Stir the reaction until completion and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield this compound.

-

Putative Biological Activity and Mechanism of Action

While no specific biological data for this compound is publicly available, its structural motifs suggest several potential avenues for therapeutic intervention.

Anticancer Potential

-

Rationale: The chroman and thiochroman cores are present in numerous compounds with demonstrated anticancer activity. The mechanism of action for these compounds is often multifactorial and can include:

-

Induction of Apoptosis: Many chroman derivatives have been shown to induce programmed cell death in cancer cells through the modulation of various signaling pathways.[4]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.[4]

-

Inhibition of Key Enzymes: Thiochroman derivatives have been reported to inhibit enzymes crucial for cancer progression, such as tyrosine kinases and carbonic anhydrases.

-

-

Hypothesized Mechanism: The fluorinated benzene ring and the chlorophenylthio moiety of the target compound could enhance its binding to hydrophobic pockets within target proteins, potentially leading to the inhibition of pro-survival signaling pathways in cancer cells. The hydroxyl group at the 3-position could form critical hydrogen bonds within the active site of a target enzyme.

Antimicrobial Activity

-

Rationale: Thiochroman derivatives have shown promise as antimicrobial agents against both bacteria and fungi.

-

Hypothesized Mechanism: The lipophilic nature of the compound, enhanced by the fluorine and chlorine atoms, may facilitate its partitioning into microbial cell membranes, leading to membrane disruption and cell death. Alternatively, it could interfere with essential microbial enzymes.

Anti-inflammatory and Antioxidant Properties

-

Rationale: Compounds containing the 4-chlorophenylthio moiety have been shown to possess anti-inflammatory properties.[3] Additionally, the chroman ring is a core component of Vitamin E, a well-known antioxidant.

-

Hypothesized Mechanism: The compound could potentially modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines. Its antioxidant activity might stem from the ability of the phenolic-like chroman ring to scavenge free radicals.

Future Directions and Experimental Design

To fully elucidate the therapeutic potential of this compound, a systematic experimental approach is required.

Workflow for Biological Evaluation

Caption: A proposed workflow for the biological evaluation of the target compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its unique combination of a fluorinated chroman core, a 4-chlorophenylthio substituent, and a strategically placed hydroxyl group suggests a high likelihood of biological activity. While direct experimental data is currently lacking, this technical guide provides a solid theoretical foundation for its synthesis and potential therapeutic applications. Further research into this and structurally related compounds is warranted and could lead to the development of novel therapeutic agents for a range of diseases.

References

- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. MedChemComm.

- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl

- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. J. Med. Chem.

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.

- General pharmacological properties of 4-(p-chlorophenylthio)butanol (W-2719). Arzneimittelforschung.

- Chemistry of Substituted Thiazinanes and Their Deriv

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity rel

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. J. Med. Chem.

- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.

- Bioactive Compounds from Plants and Foods with Pharmaceutical Interest. Molecules.

- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. J. Med. Chem.

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.

- Stereoselective Synthesis of 1-Substituted Homotropanones, including N

- The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris. Molecules.

- Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Org. Lett.

- Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem.

- Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv.

- Thiamine - Wikipedia.

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon

- (PDF) Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Molecules.

Sources

- 1. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General pharmacological properties of 4-(p-chlorophenylthio)butanol (W-2719) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

biological activity of substituted chroman-3-ols

An In-Depth Technical Guide to the Biological Activity of Substituted Chroman-3-ols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif central to a multitude of biologically active compounds, including the essential antioxidant Vitamin E. Among its derivatives, substituted chroman-3-ols have emerged as a versatile and promising class of molecules in medicinal chemistry. Their unique structural features and capacity for stereospecific substitution allow for the fine-tuning of pharmacological activity across a range of therapeutic areas. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, structure-activity relationships (SAR), and molecular mechanisms of substituted chroman-3-ols. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this potent scaffold. We synthesize field-proven insights with technical accuracy, detailing key experimental protocols and visualizing complex biological pathways to bridge the gap between synthetic chemistry and pharmacological application.

The Chroman-3-ol Scaffold: A Foundation for Therapeutic Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core component of many natural products, most notably flavonoids and tocopherols.[1] The introduction of a hydroxyl group at the C-3 position, along with various substituents on the aromatic ring and heterocyclic core, gives rise to the chroman-3-ol class. This scaffold's inherent chirality and the steric and electronic influence of its substituents are pivotal in defining its interactions with biological targets. The interest in these compounds stems from their demonstrated potential across several critical disease areas, including oncology, neurodegenerative disorders, and conditions linked to oxidative stress.[2]

Synthetic Strategies: Accessing Chemical Diversity

The generation of a diverse library of substituted chroman-3-ols is predicated on robust and stereocontrolled synthetic methodologies. A common and effective strategy involves the reduction of a corresponding chroman-4-one or chromen-4-one precursor. The stereochemical outcome of this reduction is critical, as the spatial orientation of the C-3 hydroxyl group often dictates biological efficacy.

One established method is the stereocontrolled reduction of 3-substituted chromen-4-ones. For instance, the use of sodium borohydride (NaBH₄) in conjunction with lithium chloride (LiCl) facilitates a cascade 1,4/1,2-reduction process, yielding specific diastereomers of the corresponding chroman-4-ol.[3][4] While this example yields a chroman-4-ol, similar principles of hydride reduction are applied to achieve the chroman-3-ol core from appropriate precursors, emphasizing the importance of substrate control and reagent selection to achieve the desired stereochemistry.

A general workflow for the synthesis and evaluation of these compounds is outlined below.

Key Biological Activities of Substituted Chroman-3-ols

Anticancer Activity

A significant body of research highlights the potent anticancer properties of chroman derivatives. Substituted chromanones, which are structurally related to chroman-3-ols, have demonstrated promising antiproliferative activity against various human cancer cell lines, including colon, breast, and leukemia.[5][6]

The primary mechanisms underlying this cytotoxicity involve the induction of oxidative stress, leading to DNA damage and the initiation of programmed cell death (apoptosis).[5] For instance, certain chromone derivatives trigger apoptosis in HT-29 colon carcinoma cells through the modulation of the Bcl-2 protein family and subsequent activation of caspase-3.[7]

Table 1: Comparative Anticancer Activity of Chroman Derivatives

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative 1 | 3-benzylidene | HCT 116 (Colon) | 8–20 | [5] |

| Derivative 3 | 3-benzylidene | LoVo (Colon) | 15–30 | [5] |

| Epiremisporine H | (various) | HT-29 (Colon) | 21.17 | [7] |

| Epiremisporine H | (various) | A549 (Lung) | 31.43 | [7] |

| Compound 5k | Carboxamide | MCF-7 (Breast) | 40.9 | [8] |

| Compound 6i | Carboxamide | MCF-7 (Breast) | 34.7 |[8] |

Neuroprotective Effects

The chroman scaffold is a key feature in molecules designed to combat neurodegenerative diseases like Alzheimer's disease (AD).[9] The therapeutic strategy often involves targeting multiple pathological factors. Chroman derivatives have been developed as potent inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the progression of AD.[9][10]

Beyond enzyme inhibition, certain chroman derivatives exhibit direct neuroprotective effects against excitotoxicity and oxidative stress.[11] One study demonstrated that a novel chromene derivative protected primary rat cortical cells from glutamate-induced damage by activating the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and plasticity.[11] This dual action—symptomatic relief via enzyme inhibition and disease modification via neuroprotection—makes these compounds highly attractive therapeutic candidates.

Antioxidant Properties

The ability to scavenge free radicals and mitigate oxidative stress is a hallmark of the chroman scaffold, famously exemplified by Vitamin E (α-tocopherol). Many synthetic chroman-3-ol derivatives exhibit potent antioxidant activity, which contributes significantly to their anticancer and neuroprotective effects.[11][12] This activity is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and hydrogen peroxide radical scavenging methods.[8] Studies have shown that a majority of tested chroman carboxamide analogs were more active than the standard antioxidant Trolox, a water-soluble derivative of Vitamin E.[8]

Table 2: Comparative Antioxidant Activity of Chroman Carboxamide Derivatives

| Compound ID | DPPH Scavenging (% Inhibition) | H₂O₂ Scavenging (% Inhibition) | Reference |

|---|---|---|---|

| 5d | - | 83.2% | [8] |

| 5e | 93.7% | - | [8] |

| Trolox (Std.) | < 93.7% | < 83.2% |[8] |

Other Therapeutic Activities

The versatility of the chroman-3-ol scaffold extends to other important biological targets:

-

Analgesia: (S)-N-chroman-3-ylcarboxamides have been identified as potent blockers of the NaV1.7 voltage-gated sodium channel, a key target for the development of novel analgesics to treat nociceptive pain.[13]

-

CNS Disorders: Chroman-3-amine analogs have been synthesized to have a dual affinity for the 5-HT1A receptor and the serotonin transporter, suggesting their potential use in treating depression and anxiety.[14]

Structure-Activity Relationship (SAR) Analysis

The rational design of potent chroman-3-ol derivatives hinges on a clear understanding of their structure-activity relationships (SAR). The nature, position, and stereochemistry of substituents profoundly influence biological activity.

-

Anticancer Activity: For 3-styrylchromones, the introduction of a methoxy (-OCH₃) group at the 7-position of the chromone ring was found to significantly increase tumor-specificity compared to substitution at the 6-position.[15] In other series, the presence of both methoxy and ethoxy/methyl groups was crucial for potent antifungal and anticancer activity.[12]

-

Neuroprotection: In a series of chroman-4-one inhibitors of butyrylcholinesterase (BuChE), substitution on the aromatic ring had a drastic effect. An OCF₃ group at position 8 resulted in a nearly 10-fold increase in potency compared to the unsubstituted parent compound.[9]

-

Ion Channel Blockade: For NaV1.7 channel blockers, modifications to both the 5-substituent and the carboxamide portion of the molecule were explored to establish a clear SAR and optimize the pharmacokinetic profile.[13]

Molecular Mechanisms of Action

Elucidating the molecular mechanism of action (MoA) is paramount for advancing a compound from a "hit" to a clinical candidate. For chroman-3-ols, several key pathways have been identified.

In oncology, a primary MoA is the induction of apoptosis via the intrinsic mitochondrial pathway. Active chromone compounds have been shown to significantly decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade. The process culminates in the activation of executioner caspase-3, which cleaves key cellular substrates like PARP, leading to the systematic dismantling of the cell.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 6. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dspace.uevora.pt [dspace.uevora.pt]

- 10. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Discovery of Novel Fluorinated Chroman Derivatives: A Technical Guide for Drug Development Professionals

Preamble: The Imperative for Innovation in Privileged Scaffolds

In the landscape of medicinal chemistry, the chroman scaffold stands as a "privileged structure," a recurring molecular framework that consistently demonstrates a broad spectrum of biological activities.[1][2] Its inherent versatility has made it a cornerstone in the development of therapeutic agents. However, the relentless pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles necessitates a continuous evolution of this core structure. This guide delves into the strategic incorporation of fluorine into the chroman backbone, a powerful approach to modulate and refine the pharmacological properties of these derivatives. The introduction of fluorine is not a trivial substitution; it is a deliberate design choice rooted in the unique physicochemical properties of this halogen, which can profoundly influence a molecule's behavior in a biological system.[3][4][5] This document will provide an in-depth exploration of the rationale, synthesis, and biological evaluation of novel fluorinated chroman derivatives, offering a technical roadmap for researchers and scientists in the field of drug discovery.

Section 1: The Rationale for Fluorination in Chroman Scaffolds: A Physicochemical Perspective

The strategic placement of fluorine atoms within a chroman derivative can induce a cascade of beneficial modifications to its molecular properties. Understanding these effects is paramount to harnessing the full potential of this approach.

Modulating Lipophilicity and Membrane Permeability

A critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity.[6] The introduction of fluorine generally increases the lipophilicity of aromatic compounds.[6][7] This enhanced lipophilicity can facilitate passage through cellular membranes, a crucial step for reaching intracellular targets.[4] However, this is a nuanced parameter; excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, the degree and position of fluorination must be carefully optimized.

| Compound Class | Number of Fluorine Atoms | LogP (Octanol/Water) |

| Isoflavanone (Parent) | 0 | 3.40 |

| Mono-fluorinated Isoflavanone | 1 | 3.51 |

| Di-fluorinated Isoflavanone | 2 | 3.90 |

| Table 1: Impact of Fluorination on the Lipophilicity of Isoflavanone Derivatives. Data synthesized from comparative analyses.[6] |

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolic oxidation sites.[8] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be substantially increased, leading to a longer half-life and improved bioavailability.[4][5]

Altering Acidity and Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups.[8] This modulation of pKa can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[4] For instance, reducing the basicity of a molecule can enhance its oral absorption by favoring the neutral, more membrane-permeable form in the gastrointestinal tract.[4]

Influencing Binding Affinity and Conformation

The introduction of fluorine can lead to more potent interactions with target proteins. This can be attributed to several factors, including favorable electrostatic interactions between the polarized C-F bond and the protein backbone or specific amino acid residues.[7] Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance.[7] This subtle change can, however, alter the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for receptor binding.

Section 2: Synthetic Pathways to Novel Fluorinated Chroman Derivatives

The synthesis of fluorinated chroman derivatives requires careful planning and execution. Several synthetic strategies can be employed, often starting from readily available fluorinated precursors. A common and effective approach involves the cyclization of fluorinated 2'-hydroxychalcones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol: A Technical Guide

Foreword: Charting the Unexplored Potential of a Novel Chroman Derivative

The chroman scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3] This guide outlines a comprehensive strategy for the preliminary in vitro screening of a novel derivative, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol. The objective of this initial evaluation is to ascertain the cytotoxic potential of the compound and to lay the groundwork for elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the proposed experimental workflow, ensuring scientific rigor and fostering a deeper understanding of the screening process. In the early phases of drug discovery, a robust and logical screening cascade is paramount for making swift, informed decisions.[4][5]

Section 1: Compound Profile and Rationale for Screening

Compound: this compound Chemical Formula: C₁₅H₁₁ClF₂O₂S[6] Structure:

The rationale for screening this particular compound is rooted in the established biological activities of the broader chroman class. The presence of a chlorophenylthio group and difluoro substitutions on the chroman ring suggests the potential for unique pharmacological properties. The preliminary screening will focus on two key areas:

-

General Cytotoxicity: To determine the compound's effect on cell viability and establish a therapeutic window.

-

Potential Mechanism of Action: Based on the known activities of similar chroman derivatives, initial investigations may point towards anticancer or anti-inflammatory pathways.

Section 2: The In Vitro Screening Cascade: A Step-by-Step Approach

A well-designed screening cascade is essential for the efficient evaluation of a novel compound.[4] The proposed workflow for this compound is designed to move from broad, cell-based assays to more specific mechanistic studies.

Caption: Experimental workflow for the preliminary in vitro screening of this compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its cytotoxic profile.[7] This provides a baseline understanding of the compound's potency and its potential for therapeutic application. We will employ two distinct, yet complementary, assays to assess cell viability.

A panel of cell lines should be chosen to represent different cancer types and to include a non-cancerous cell line for selectivity assessment.[8]

-

MCF-7: Human breast adenocarcinoma cell line. Chroman derivatives have shown activity against this line.[9]

-

A549: Human lung carcinoma cell line. Another common choice for initial cancer screening.[10]

-